molecular formula C13H16O2 B13166246 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one CAS No. 1273677-27-2

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one

Cat. No.: B13166246
CAS No.: 1273677-27-2
M. Wt: 204.26 g/mol
InChI Key: JRGDWLHVQPEOBT-UHFFFAOYSA-N
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Description

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is a derivative of naphthalene, characterized by the presence of an ethyl group, a methoxy group, and a partially hydrogenated naphthalene ring. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one can be achieved through various synthetic routes. One common method involves the alkylation of 5-methoxy-2,3,4-trihydronaphthalen-1-one with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to fully hydrogenated derivatives.

Scientific Research Applications

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one has several applications in scientific research:

Comparison with Similar Compounds

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

1273677-27-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

8-ethyl-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O2/c1-3-9-7-8-12(15-2)10-5-4-6-11(14)13(9)10/h7-8H,3-6H2,1-2H3

InChI Key

JRGDWLHVQPEOBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)OC)CCCC2=O

Origin of Product

United States

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